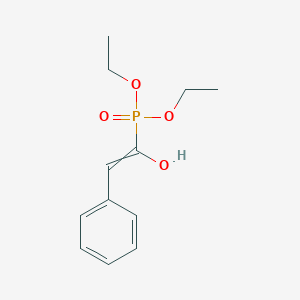
N'-Phenyl-N-(p-(2-piperidinoethoxy)phenyl)benzamidine dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Phenyl-N-(p-(2-piperidinoethoxy)phenyl)benzamidine dihydrobromide is a complex organic compound that belongs to the class of phenylpiperidines. These compounds are characterized by a phenyl moiety directly attached to a piperidine ring. This particular compound is known for its diverse pharmacological effects, including central nervous system activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Phenyl-N-(p-(2-piperidinoethoxy)phenyl)benzamidine dihydrobromide typically involves multiple steps. One common method includes the reaction of piperidine with phenylbenzamidine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N’-Phenyl-N-(p-(2-piperidinoethoxy)phenyl)benzamidine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
N’-Phenyl-N-(p-(2-piperidinoethoxy)phenyl)benzamidine dihydrobromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for potential therapeutic uses, including its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of N’-Phenyl-N-(p-(2-piperidinoethoxy)phenyl)benzamidine dihydrobromide involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter activity and exerting its pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylpiperidines: Compounds like pethidine and prodine, which also have central nervous system activity.
Phenylacetone: Another phenyl-substituted compound with different pharmacological properties.
Uniqueness
N’-Phenyl-N-(p-(2-piperidinoethoxy)phenyl)benzamidine dihydrobromide is unique due to its specific chemical structure, which imparts distinct pharmacological effects. Its combination of phenyl and piperidine moieties allows for versatile interactions with biological targets, making it valuable in various research and industrial applications .
Propriétés
| 80785-08-6 | |
Formule moléculaire |
C26H31Br2N3O |
Poids moléculaire |
561.4 g/mol |
Nom IUPAC |
[anilino(phenyl)methylidene]-[4-(2-piperidin-1-ium-1-ylethoxy)phenyl]azanium;dibromide |
InChI |
InChI=1S/C26H29N3O.2BrH/c1-4-10-22(11-5-1)26(27-23-12-6-2-7-13-23)28-24-14-16-25(17-15-24)30-21-20-29-18-8-3-9-19-29;;/h1-2,4-7,10-17H,3,8-9,18-21H2,(H,27,28);2*1H |
Clé InChI |
GSRNYDLWECXRIE-UHFFFAOYSA-N |
SMILES canonique |
C1CC[NH+](CC1)CCOC2=CC=C(C=C2)[NH+]=C(C3=CC=CC=C3)NC4=CC=CC=C4.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


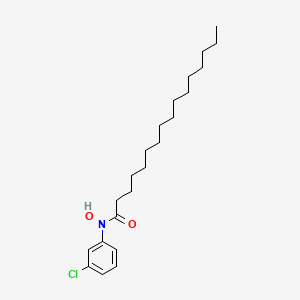
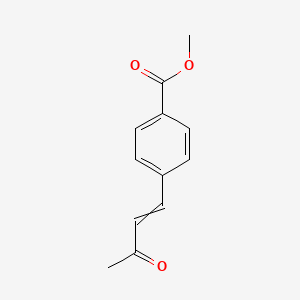
![2,2'-[Hexane-2,5-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14431222.png)

![3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl-](/img/structure/B14431234.png)
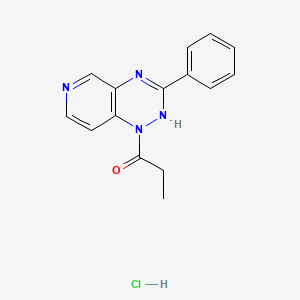
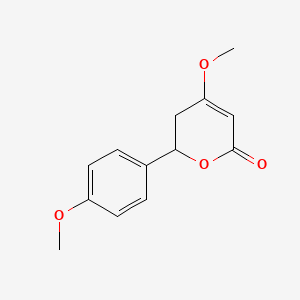
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine](/img/structure/B14431250.png)

![1-Isocyanato-3-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14431258.png)
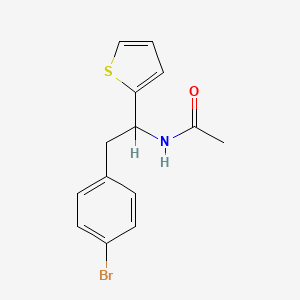
![Benzene, [(S)-(1-methylethyl)sulfinyl]-](/img/structure/B14431270.png)
